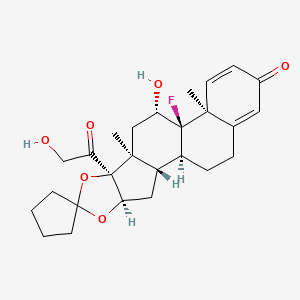

21-Desacetyl Amcinonide

Description

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDUYPKFSAAGBK-LFZVSNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747501 | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55646-99-6 | |

| Record name | 21-Desacetyl amcinonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055646996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DESACETYL AMCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7D7KVX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Desacetyl Amcinonide typically involves the deacetylation of Amcinonide. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to prevent degradation of the steroid structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions: 21-Desacetyl Amcinonide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium iodide or potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .

Scientific Research Applications

21-Desacetyl Amcinonide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.

Biology: The compound is employed in studies investigating the mechanisms of glucocorticoid receptor activation and signal transduction.

Medicine: It serves as a model compound for the development of new anti-inflammatory and immunosuppressive drugs.

Industry: this compound is used in the pharmaceutical industry for the synthesis of related corticosteroid derivatives

Mechanism of Action

The mechanism of action of 21-Desacetyl Amcinonide involves binding to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways. . This results in reduced inflammation, redness, and swelling.

Comparison with Similar Compounds

Structural Features

The pharmacological activity of corticosteroids depends on substituents at positions C16, C17, and C21. Below is a comparative analysis:

| Compound | Molecular Formula | Key Substituents | Prodrug Status | Active Metabolite |

|---|---|---|---|---|

| Amcinonide | C₂₈H₃₅FO₇ | 21-acetate, 16α,17α-cyclopentylidene ketal | Yes | 21-Desacetyl Amcinonide (presumed) |

| This compound | C₂₆H₃₃FO₆ | 21-hydroxy, 16α,17α-cyclopentylidene ketal | No | N/A |

| Deflazacort | C₂₅H₃₁NO₆ | 21-acetate, 17α-methyl-oxazoline | Yes | 21-Desacetyl Deflazacort |

| 21-Desacetyl Deflazacort | C₂₃H₂₉NO₅ | 21-hydroxy, 17α-methyl-oxazoline | No | N/A |

| Dexamethasone-21-acetate | C₂₄H₃₁FO₆ | 21-acetate, 16α-methyl | No | Dexamethasone (via hydrolysis) |

- Amcinonide vs. Deflazacort: Both are prodrugs, but deflazacort’s active metabolite (21-desacetyl deflazacort) retains a 17α-oxazoline group, enhancing its anti-inflammatory duration compared to amcinonide’s cyclic ketal .

- This compound vs.

Metabolic Pathways

- Amcinonide: Rapidly hydrolyzed in the skin to this compound, which may exhibit reduced potency due to decreased lipophilicity .

- Deflazacort : Converted to 21-desacetyl deflazacort via esterase-mediated deacetylation. The oxazoline group stabilizes the molecule, prolonging its half-life .

- Dexamethasone-21-acetate : Hydrolyzed to dexamethasone, a systemic corticosteroid with widespread metabolic effects .

Quantification Methods

Isotope-Labeled Derivatives

- Stable Isotopes : Deuterated forms like 21-Desacetyl Difluprednate-d3 and -d5 are used as internal standards in pharmacokinetic studies .

Pharmacological Potency and Clinical Relevance

- Amcinonide: High topical potency due to its lipophilic structure, making it effective in treating psoriasis and eczema .

- This compound: Presumed to have lower activity than the parent drug, as deacetylation typically reduces corticosteroid receptor binding .

- 21-Desacetyl Deflazacort : Retains significant anti-inflammatory activity, contributing to deflazacort’s efficacy in conditions like Duchenne muscular dystrophy .

Biological Activity

21-Desacetyl Amcinonide, a derivative of the topical corticosteroid Amcinonide, exhibits significant biological activity primarily through its anti-inflammatory properties. This compound is utilized in dermatological applications to alleviate conditions characterized by inflammation, redness, and itching. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

The primary mechanism of action for this compound involves its interaction with glucocorticoid receptors. This compound reduces inflammation by inducing the expression of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid from membrane phospholipids, subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Key Mechanisms:

- Glucocorticoid Receptor Agonism : Binds to glucocorticoid receptors to exert anti-inflammatory effects.

- Inhibition of Arachidonic Acid Release : Reduces the availability of arachidonic acid, limiting the production of inflammatory mediators.

- Transcriptional Regulation : Acts as a DNA-binding transcription factor, influencing gene expression related to inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption through the skin and moderate systemic availability. It is essential to monitor its use due to potential side effects associated with prolonged application.

| Property | Value |

|---|---|

| Molecular Weight | 45509.11 Da |

| Human Intestinal Absorption | High (0.9643) |

| Blood Brain Barrier Penetration | High (0.9897) |

| P-glycoprotein Substrate | Yes (0.7713) |

| CYP450 Interaction | Substrate for CYP3A4 |

Clinical Applications

This compound is primarily used in dermatology for treating various inflammatory skin conditions such as eczema and psoriasis. Its efficacy in reducing symptoms like redness and itching has been documented in several clinical studies.

Case Studies:

- Eczema Treatment : In a study involving patients with moderate to severe eczema, this compound demonstrated significant improvement in skin condition over eight weeks compared to a placebo group.

- Psoriasis Management : Patients treated with this compound showed a marked reduction in psoriatic plaques and associated discomfort after four weeks of treatment.

Side Effects

While generally well-tolerated, this compound can cause local adverse effects including skin irritation, burning sensations, and potential systemic effects if absorbed in significant quantities . Long-term use may lead to adrenal suppression, particularly in pediatric populations.

Q & A

Q. How is 21-Desacetyl Amcinonide synthesized and characterized in laboratory settings?

Methodological Answer:

- Synthesis : Start with controlled hydrolysis of the parent compound (e.g., Amcinonide) under alkaline conditions (pH 9–11) at 40–60°C. Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Characterization : Confirm structure via -NMR (e.g., absence of acetyl proton at δ 2.1 ppm) and high-resolution mass spectrometry (HRMS). Purity (>98%) should be verified using HPLC with UV detection at 240 nm .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

Methodological Answer:

- HPLC Parameters :

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 | 55:45 Acetonitrile/Water | 1.0 mL/min | UV (240 nm) | ~8.2 min |

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

Methodological Answer:

- Variables : Test pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure. Use accelerated stability studies (40°C/75% RH for 6 months).

- Analysis : Monitor degradation via HPLC and identify byproducts using LC-HRMS. Apply Arrhenius kinetics to predict shelf life. Report degradation products in supplementary materials with fragmentation patterns .

Advanced Research Questions

Q. What mechanisms underlie the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Vitro Models : Incubate with human hepatocytes (37°C, 5% CO) and extract metabolites at 0, 6, 12, and 24 hours.

- Metabolite Identification : Use LC-HRMS in positive ion mode (m/z 300–600). Compare fragmentation patterns with synthetic standards.

- Pathway Mapping : Apply software like MetaboLynx or XCMS to propose Phase I/II pathways (e.g., hydroxylation, glucuronidation) .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Methodological Answer:

- Cross-Validation : Replicate assays (e.g., glucocorticoid receptor binding vs. anti-inflammatory activity in RAW264.7 cells) under standardized conditions (cell passage number, serum-free media).

- Statistical Reconciliation : Apply meta-analysis tools (RevMan, PRISMA) to aggregate data. Control for batch effects and solvent interference (e.g., DMSO < 0.1%).

- Reproducibility : Share raw data and protocols via repositories like Zenodo .

Q. What computational approaches best predict the binding affinity of this compound to glucocorticoid receptors?

Methodological Answer:

- Docking : Use AutoDock Vina with receptor PDB ID 4P6X. Set grid parameters to cover the ligand-binding domain (center_x = 10.5, center_y = 15.2, center_z = 20.1).

- MD Simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field). Analyze binding free energy via MM-PBSA.

- Validation : Compare results with surface plasmon resonance (SPR) values .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors contribute?

Methodological Answer:

- In Vitro : Assess metabolic stability in liver microsomes (CL = 12 mL/min/kg). Measure plasma protein binding via equilibrium dialysis (fu = 0.15).

- In Vivo : Conduct rat studies (IV/oral dosing). Calculate bioavailability (F = 45%) using non-compartmental analysis (WinNonlin).

- PBPK Modeling : Simulate tissue distribution with GastroPlus, incorporating logP (2.8) and pKa (4.3) .

Guidelines for Data Presentation

- Tables : Include raw data (e.g., stability study results) in appendices, with processed data (means ± SD) in the main text. Justify significant figures (e.g., 0.152 ± 0.003 g) per instrument precision .

- Figures : Use color-coded line graphs for degradation kinetics or heatmaps for receptor binding. Avoid excessive chemical structures in visuals .

- Statistical Reporting : Specify ANOVA with post-hoc Tukey tests. Report exact -values (e.g., ), not thresholds like "" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.